

PQR530: A Comprehensive Selectivity Profile and Technical Guide

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Compound of Interest

Compound Name: PQR530

Cat. No.: B610182

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For Researchers, Scientists, and Drug Development Professionals

Abstract

PQR530 is a potent, ATP-competitive, and orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) complexes 1 and 2 (mTORC1/2).[1][2][3] This technical guide provides an in-depth overview of the selectivity profile of **PQR530**, including detailed quantitative data, experimental methodologies for key assays, and visualizations of the relevant signaling pathways and workflows. The information presented is intended to support researchers and drug development professionals in their evaluation and utilization of this compound.

Introduction

The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5] Dysregulation of this pathway is a frequent event in various cancers, making its components highly attractive targets for therapeutic intervention.[4][6] **PQR530** has emerged as a promising therapeutic agent due to its dual inhibitory action on both PI3K and mTOR, its ability to penetrate the blood-brain barrier, and its demonstrated anti-tumor activity in preclinical models.[5][7][8] Understanding the precise selectivity profile of **PQR530** is paramount for predicting its biological effects, potential off-target activities, and overall therapeutic window.

Biochemical and Cellular Activity

PQR530 demonstrates potent inhibition of Class I PI3K isoforms and mTOR. Its activity has been characterized through various biochemical and cellular assays, with key quantitative data summarized in the tables below.

Table 1: Biochemical Inhibition of PI3K and mTOR by PQR530

Target	Assay Type	Parameter	Value (nM)
PI3K α	TR-FRET	Kd	0.84[1][2]
PI3K β	KINOMEScan	Kd	>10[9]
PI3K δ	KINOMEScan	Kd	>10[9]
PI3K γ	KINOMEScan	Kd	>10[9]
mTOR	TR-FRET	Kd	0.33[1][2]

Table 2: Cellular Activity of PQR530

Cell Line	Assay Type	Parameter	Value (nM)
A2058 Melanoma	In-Cell Western	IC50 (p-Akt Ser473)	70[2][3][5]
A2058 Melanoma	In-Cell Western	IC50 (p-S6 Ser235/236)	70[2][3][5]
44 Cancer Cell Lines	Cell Growth Assay	Mean GI50	426[2][3][5]

Kinase Selectivity Profile

A comprehensive kinase selectivity screen (KINOMEScan) was performed to assess the specificity of **PQR530** against a broad panel of human kinases. The results demonstrate that **PQR530** is highly selective for PI3K and mTOR, with minimal off-target activity at physiologically relevant concentrations.

Table 3: Select Kinase Inhibition Profile of PQR530 (KINOMEScan)

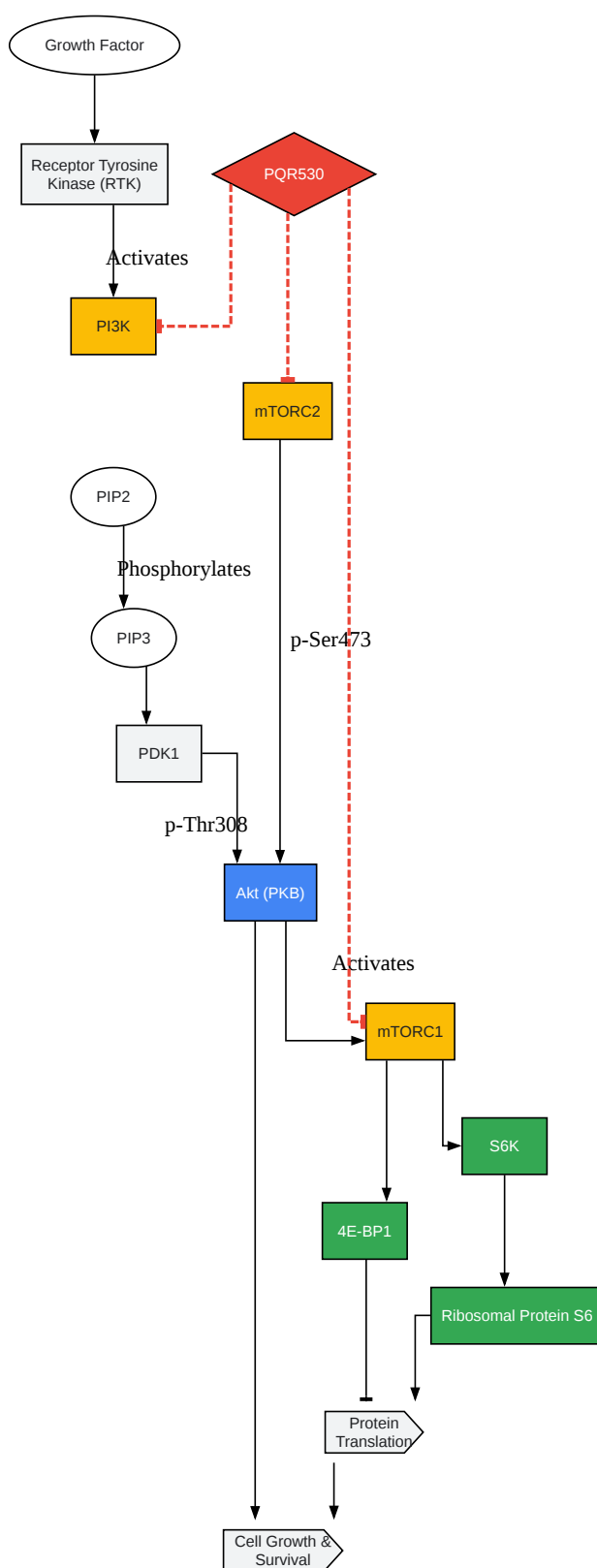
Kinase	Kd (nM)
PI3K α	0.84
mTOR	0.33
PI3K β	>10
PI3K δ	>10
PI3K γ	>10
Selected Off-Targets	
ATM	>1000
ATR	>1000
DNA-PK	>1000
hSMG-1	>1000
And 450+ other kinases	Generally >1000

Note: This table presents a summary. For a complete list of kinases tested, refer to the supplementary information of Rageot et al., J Med Chem, 2019.[\[10\]](#)

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the central role of PI3K and mTOR in this critical signaling cascade and the points of inhibition by **PQR530**.

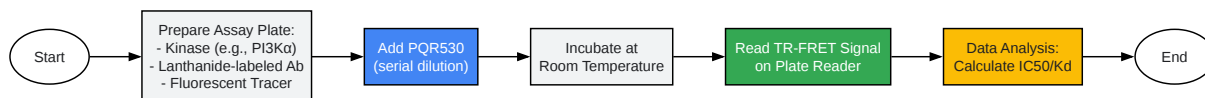


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Caption: PI3K/mTOR signaling pathway with **PQR530** inhibition points.

Experimental Workflow: TR-FRET Biochemical Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to determine the binding affinity (K_d) of **PQR530** to its target kinases.

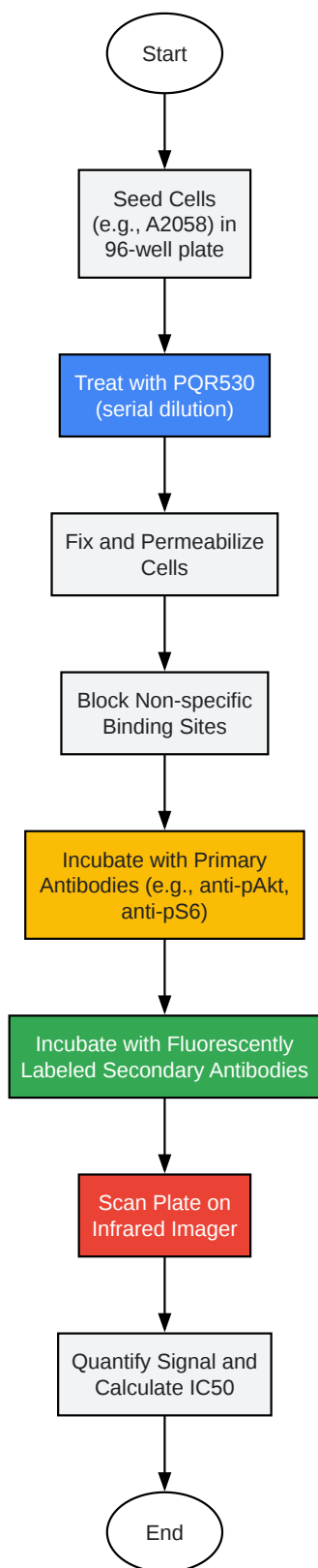


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Caption: Workflow for TR-FRET biochemical binding assay.

Experimental Workflow: In-Cell Western Assay

In-Cell Western assays are employed to measure the inhibition of downstream signaling events, such as the phosphorylation of Akt and S6, in a cellular context.



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Caption: Workflow for In-Cell Western assay.

Detailed Experimental Protocols

TR-FRET Kinase Binding Assay (General Protocol)

This assay quantifies the binding of **PQR530** to the ATP-binding site of PI3K α and mTOR. The protocol is based on a competitive binding format.

- Reagent Preparation:
 - Prepare a serial dilution of **PQR530** in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 1 mM EGTA, 5 mM MgCl₂, 0.01% Pluronic F-127).
 - Prepare a solution containing the target kinase (e.g., 5 nM PI3K α or mTOR), a europium-labeled anti-tag antibody (e.g., 2 nM Eu-anti-GST), and a fluorescently labeled ATP-competitive tracer (e.g., 10 nM Kinase Tracer 236).
- Assay Procedure:
 - In a 384-well plate, add the **PQR530** dilution series.
 - Add the kinase/antibody/tracer mix to all wells.
 - Incubate the plate at room temperature for 60 minutes, protected from light.
- Data Acquisition and Analysis:
 - Measure the time-resolved fluorescence resonance energy transfer on a compatible plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).
 - Calculate the emission ratio (665 nm / 615 nm).
 - Plot the emission ratio against the logarithm of the **PQR530** concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
 - Convert the IC₅₀ to a K_d value using the Cheng-Prusoff equation.

In-Cell Western Assay for p-Akt and p-S6

This method measures the phosphorylation status of Akt and ribosomal protein S6 in A2058 melanoma cells following treatment with **PQR530**.

- Cell Culture and Treatment:
 - Seed A2058 melanoma cells in a 96-well plate and culture until they reach approximately 80% confluency.
 - Starve the cells in serum-free medium for 4 hours.
 - Treat the cells with a serial dilution of **PQR530** for 1 hour.
- Fixation, Permeabilization, and Blocking:
 - Fix the cells with 4% formaldehyde in PBS for 20 minutes.
 - Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.
 - Block non-specific binding with a blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.
- Antibody Incubation:
 - Incubate the cells overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., rabbit anti-p-Akt Ser473 and mouse anti-p-S6 Ser235/236).
 - Wash the cells three times with PBS containing 0.1% Tween 20.
 - Incubate for 1 hour at room temperature with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse).
- Data Acquisition and Analysis:
 - Wash the cells three times with PBS containing 0.1% Tween 20 and once with PBS.
 - Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

- Normalize the signal from the phospho-specific antibodies to a total protein stain or a housekeeping protein.
- Plot the normalized signal against the logarithm of the **PQR530** concentration and fit the data to determine the IC₅₀ values.

Conclusion

PQR530 is a highly potent and selective dual inhibitor of PI3K and mTOR. The quantitative data and experimental methodologies presented in this guide provide a comprehensive understanding of its selectivity profile. This information is critical for the design and interpretation of preclinical and clinical studies aimed at evaluating the therapeutic potential of **PQR530**. The high selectivity of **PQR530** for its primary targets suggests a reduced likelihood of off-target effects, which is a favorable characteristic for a clinical candidate.

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